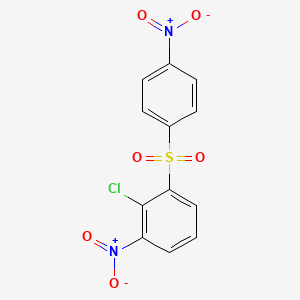
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of chlorobenzene to form 2-chloro-1-nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of nitro and sulfonyl groups makes the aromatic ring less reactive towards electrophilic substitution, but it can still undergo reactions under specific conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles and catalysts.
Reduction: Hydrogen gas with a metal catalyst or chemical reductants.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions under basic conditions.
Major Products
Reduction: Amino derivatives of the compound.
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom and additional nitro group.
4-Nitrochlorobenzene: Contains a nitro group and a chlorine atom but lacks the sulfonyl group.
Properties
CAS No. |
104044-72-6 |
|---|---|
Molecular Formula |
C12H7ClN2O6S |
Molecular Weight |
342.71 g/mol |
IUPAC Name |
2-chloro-1-nitro-3-(4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H7ClN2O6S/c13-12-10(15(18)19)2-1-3-11(12)22(20,21)9-6-4-8(5-7-9)14(16)17/h1-7H |
InChI Key |
VYKRDTRRTRFITL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















